molecular formula C17H24N2O3 B2732313 Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235015-17-4

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2732313
CAS RN: 1235015-17-4
M. Wt: 304.39
InChI Key: IZVNCYQIBUHAEO-UHFFFAOYSA-N
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Description

“Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24N2O3. It is a derivative of piperidine, which is an organic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature. Piperidines are among the most important synthetic fragments for designing drugs . They are used as reactants for various chemical reactions, including C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from its molecular formula C17H24N2O3. The structure of piperidine, a key component of this compound, consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is also used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 304.39. Piperidine, a component of this compound, is a colorless liquid with a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C . It is slightly soluble in water .

Scientific Research Applications

Oxindole Synthesis

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate has been utilized in the synthesis of oxindoles using palladium-catalyzed C-H functionalization. This process is significant in medicinal chemistry for creating structures like Serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Cardiovascular Activity Study

The compound's derivatives were studied for their cardiovascular activity and electrochemical oxidation. Such research is essential for understanding the compound's potential in cardiovascular pharmacology (Krauze et al., 2004).

Muscarinic Receptor Antagonism

A class of 4-acetamidopiperidine derivatives, related to this compound, showed significant selectivity for human muscarinic M3 receptors over M2 receptors. This finding is crucial for developing treatments for obstructive airway diseases (Mitsuya et al., 1999).

Antibacterial Potential

Research into acetamide derivatives bearing similar structures to this compound revealed moderate antibacterial activity, particularly against Gram-negative bacterial strains. Such studies contribute to the development of new antibacterial agents (Iqbal et al., 2017).

Reactivity and Synthesis Studies

Various studies have been conducted on the reactivity and synthesis of related compounds, highlighting their potential as intermediates in the synthesis of pharmacologically interesting compounds (Ibenmoussa et al., 1998).

Asymmetric Synthesis

The compound has also been used in the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate. Such asymmetric synthesis is vital for creating compounds with specific chirality, which is crucial in drug development (Salgado et al., 2019).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of closely related compounds has been studied to understand their interactions and stability. This knowledge aids in the development of more effective pharmaceutical compounds (Khan et al., 2013).

Thrombin Inhibition

Research on stereoisomers of a related compound demonstrated varying inhibitory effects on thrombin, a key enzyme in blood coagulation. Understanding these interactions is crucial for developing anticoagulant therapies (Okamoto et al., 1981).

Future Directions

The future directions for “Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate” could involve further exploration of its potential applications in the pharmaceutical industry, given the significant role of piperidine derivatives in drug design . More research could also be conducted to understand its mechanism of action and potential therapeutic benefits.

properties

IUPAC Name

methyl 4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-4-3-5-15(10-13)11-16(20)18-12-14-6-8-19(9-7-14)17(21)22-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVNCYQIBUHAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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